molecular formula C6H9NO3 B11759689 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B11759689
M. Wt: 143.14 g/mol
InChI Key: AMEWRJZEYZVRKK-UHFFFAOYSA-N
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Description

4-Amino-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring systemIts molecular formula is C6H9NO3, and it has a molecular weight of 143.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of specific reagents and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

. These services ensure the compound is available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of an amino group. This combination of features makes it a valuable compound for the synthesis of novel bio-active molecules and the exploration of new chemical spaces.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3,7H2,(H,8,9)

InChI Key

AMEWRJZEYZVRKK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)N

Origin of Product

United States

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